(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

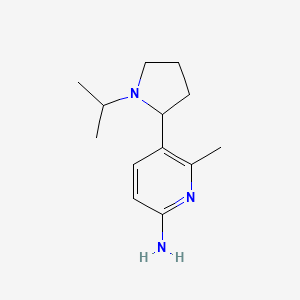

(3-(2-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)メタンアミンは、オキサジアゾール類に属する合成有機化合物です。オキサジアゾール類は、5員環に酸素原子と窒素原子を2つ含む複素環式化合物です。この特定の化合物は、オキサジアゾール環にジフルオロメトキシフェニル基とメタンアミン基が結合していることを特徴としています。

準備方法

合成経路と反応条件

(3-(2-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)メタンアミンの合成は、通常、以下の手順で行われます。

オキサジアゾール環の形成: これは、ヒドラジドとカルボン酸またはその誘導体などの適切な前駆体を、酸性または塩基性条件下で環化させることで達成できます。

ジフルオロメトキシフェニル基の導入: この手順には、ジフルオロメチルエーテルなどの試薬を使用して、適切なフェニル前駆体をジフルオロメトキシ基で置換することが含まれます。

メタンアミン基の結合:

工業生産方法

この化合物の工業生産方法は、収率と純度を高めるために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、厳格な品質管理対策の使用が含まれる場合があります。

化学反応の分析

反応の種類

(3-(2-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)メタンアミンは、以下のものを含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応に参加できます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、酸性または塩基性条件。

還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、無水条件。

置換: ハロゲン化試薬、求核剤または求電子剤、ジクロロメタンまたはエタノールなどの溶媒。

主要な生成物

これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって、追加の酸素含有官能基を持つオキサジアゾール誘導体が生成される可能性があり、還元によって、アミン誘導体の生成につながる可能性があります。

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: 生化学アッセイにおけるプローブまたはリガンドとして。

医学: その独自の化学構造による潜在的な治療的用途。

産業: 新素材の開発や化学反応における触媒としての使用。

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications due to its unique chemical structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

(3-(2-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)メタンアミンの作用機序は、その特定の用途によって異なります。生物学的文脈では、酵素や受容体などの分子標的に作用し、結合相互作用を通じてその活性を調節する可能性があります。関与する経路は、研究されている生物系に特有のものです。

類似化合物の比較

類似化合物

- (3-(2-(メトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)メタンアミン

- (3-(2-(トリフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)メタンアミン

- (3-(2-(クロロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)メタンアミン

独自性

(3-(2-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)メタンアミンは、ジフルオロメトキシ基の存在によってユニークです。この基は、他の類似化合物と比べて、明確な電子特性と立体特性を与える可能性があります。これは、その反応性、安定性、および他の分子との相互作用に影響を与える可能性があります。

類似化合物との比較

Similar Compounds

- (3-(2-(Methoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine

- (3-(2-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine

- (3-(2-(Chloromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, stability, and interactions with other molecules.

特性

分子式 |

C10H9F2N3O2 |

|---|---|

分子量 |

241.19 g/mol |

IUPAC名 |

[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methanamine |

InChI |

InChI=1S/C10H9F2N3O2/c11-10(12)16-7-4-2-1-3-6(7)9-14-8(5-13)17-15-9/h1-4,10H,5,13H2 |

InChIキー |

WRWZDGBZSREGFI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CN)OC(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11801032.png)

![Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate](/img/structure/B11801040.png)

![tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11801051.png)